molecular formula C22H22O2 B12518746 Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- CAS No. 652991-08-7

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)-

Cat. No.: B12518746
CAS No.: 652991-08-7
M. Wt: 318.4 g/mol
InChI Key: XMPYSCNBUFBPOL-UJKMTWAASA-N
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Description

Key Structural Features:

  • Molecular Formula : C₂₂H₂₂O₂
  • Molecular Weight : 318.41 g/mol
  • Double Bond Positions : Conjugated double bonds at C2–C3 and C5–C6, contributing to planarity in the bicyclic system.
  • Substituent Orientation : Phenylmethoxy groups occupy equatorial positions relative to the bicyclic core, minimizing steric strain.

The rigidity of the bicyclo[2.2.2]octadiene scaffold enforces a specific three-dimensional geometry, which is critical for its applications in asymmetric catalysis.

Stereochemical Configuration Analysis

The (7S,8S) configuration arises from the chiral centers at carbons 7 and 8, where the phenylmethoxy groups are attached. This enantiomeric form is synthesized via stereoselective methods, such as the Diels-Alder reaction using optically active precursors.

Determination of Absolute Configuration:

  • X-ray Crystallography : Single-crystal analysis confirms the (7S,8S) configuration by resolving the spatial arrangement of substituents.
  • Circular Dichroism (CD) : Optical activity measurements align with computational models of the (7S,8S) enantiomer.
  • Synthetic Pathway Control : Asymmetric induction during synthesis ensures retention of the desired stereochemistry.

The C₂-symmetry of the molecule enhances its utility in catalysis, as both enantiomers exhibit predictable interactions with chiral substrates.

Comparative Analysis with Related Bicyclo[2.2.2]octadiene Derivatives

Feature Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- Bicyclo[2.2.2]octa-1,3-diene Bicyclo[2.2.1]octa-2,5-diene
Substituents Phenylmethoxy at C7/C8 None Methyl at bridgehead
Symmetry C₂-symmetric D₂h-symmetric No symmetry
Strain Energy 25 kcal/mol (moderate) 30 kcal/mol (high) 35 kcal/mol (high)
Catalytic Utility High enantioselectivity in asymmetric synthesis Limited Moderate

The phenylmethoxy substituents in the (7S,8S) derivative confer superior steric and electronic tuning compared to unsubstituted or smaller-ring analogs, enabling precise control in rhodium-catalyzed reactions.

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction studies of the (7S,8S) enantiomer reveal the following structural parameters:

Parameter Value
Crystal System Tetragonal
Space Group P4₃2₁2
Unit Cell Dimensions a = 12.34 Å, c = 18.76 Å
Bond Lengths C7–O: 1.42 Å, C8–O: 1.43 Å
Torsion Angles C7–O–C–C₆H₅: 112°

The crystallographic data confirm the equatorial orientation of the phenylmethoxy groups and the absence of significant bond distortion in the bicyclic core. Disorder analysis indicates minor rotational flexibility of the phenyl rings, with a rotational barrier of ~3 kcal/mol, consistent with dynamic behavior in solution.

The rigid scaffold and well-defined stereochemistry make this compound a robust platform for designing chiral ligands in asymmetric catalysis.

Properties

CAS No.

652991-08-7

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

(7S,8S)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]octa-2,5-diene

InChI

InChI=1S/C22H22O2/c1-3-7-17(8-4-1)15-23-21-19-11-13-20(14-12-19)22(21)24-16-18-9-5-2-6-10-18/h1-14,19-22H,15-16H2/t19?,20?,21-,22-/m0/s1

InChI Key

XMPYSCNBUFBPOL-UJKMTWAASA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H](C3C=CC2C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2C3C=CC(C2OCC4=CC=CC=C4)C=C3

Origin of Product

United States

Preparation Methods

Reaction of Optically Active Dienes with Dienophiles

A foundational method involves reacting chiral dienes with electron-deficient dienophiles. For example, optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene (derived from cyclohexa-1,3-diene via benzylation) undergoes Diels-Alder reactions with dienophiles such as:

  • N-phenylmaleimide
  • α-naphthoquinone
  • Dimethyl acetylenedicarboxylate
  • 2-chloroacrylonitrile

Reaction Conditions :

Dienophile Solvent Temperature Yield (%) Reference
N-phenylmaleimide CH₃CN RT 95
α-naphthoquinone Toluene Reflux 97
Dimethyl acetylenedicarboxylate Benzene Reflux 93
2-chloroacrylonitrile Neat 95°C 69

Stereochemical Control :
The use of enantiomerically pure dienes ensures the formation of C2-symmetric products. For example, (R,R)-5,6-bis(benzyloxy)cyclohexa-1,3-diene reacts with dienophiles to yield cycloadducts with defined stereochemistry, confirmed via NOE spectroscopy.

Functional Group Transformations

Post-Diels-Alder modifications introduce phenylmethoxy groups and refine stereochemistry:

Solvolysis and Ring Opening

Cycloadducts such as dimethyl (1R,4S,7R,8R)-7,8-bisacetoxybicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylate undergo solvolysis under basic conditions to form diols or retro-Diels-Alder products. For example:

  • K₂CO₃ in MeOH converts acetate groups to hydroxyls, yielding dimethyl phthalate as a byproduct.

Reduction and Deoxygenation

LiAlH₄ reduction of nitriles (e.g., from 2-chloroacrylonitrile adducts) generates amines or alcohols. Subsequent deoxygenation via strong bases (e.g., BuLi) eliminates functional groups to form the final diene.

Chiral Resolution and Ligand Synthesis

The (7S,8S) configuration is achieved through:

Optical Resolution of Precursors

Bicyclo[2.2.2]octane-2,5-dione is resolved into (R,R) and (S,S) enantiomers using chiral auxiliaries. These diketones are then converted to dienes via dehydration or reduction.

Tricarbonyliron Complex Formation

The final diene reacts with Fe₂(CO)₉ to form stable tricarbonyliron complexes, enhancing stereochemical stability for catalytic applications.

Comparative Analysis of Methods

Method Key Steps Advantages Limitations
Diels-Alder + Solvolysis Cycloaddition → Solvolysis → Reduction High stereochemical control Multi-step, moderate yields
Optical Resolution Diketone resolution → Dehydration Direct access to enantiopure diene Limited scalability
Ring-Closing Metathesis Olefin metathesis → Cyclization Shorter synthetic routes Lower functional group tolerance

Critical Data and Experimental Insights

Reaction Optimization

  • Dienophile Choice : Electron-deficient dienophiles (e.g., α-naphthoquinone) enhance endo-selectivity, critical for stereochemical fidelity.
  • Temperature Control : Reactions with dimethyl acetylenedicarboxylate require reflux in benzene to achieve 93% yield.

Characterization Techniques

  • NMR Spectroscopy : Confirms stereochemistry via NOE correlations (e.g., Ha-Hb interactions in cycloadducts).
  • Mass Spectrometry : Validates molecular weight (e.g., FAB-MS for [M+H]⁺ peaks).

Industrial and Research Applications

The synthesized compound serves as a chiral ligand in:

  • Rhodium-Catalyzed Asymmetric Additions : Achieves >99% enantiomeric excess in arylboronic acid additions.
  • Pharmaceutical Intermediates : Precursor to bioactive molecules with defined stereochemistry.

Chemical Reactions Analysis

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy groups, where nucleophiles replace the methoxy groups, forming new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Catalysis
Bicyclo[2.2.2]octa-2,5-diene derivatives serve as effective ligands in asymmetric catalysis. For instance, a study demonstrated that a chiral bicyclo[2.2.2]octa-2,5-diene ligand substituted with a ferrocenyl group was utilized in rhodium-catalyzed asymmetric 1,4-addition reactions. This compound exhibited higher enantioselectivity compared to other ligands, indicating its potential for synthesizing chiral compounds with high precision .

1.2 Transition Metal Complexes
The compound can form stable complexes with transition metals, enhancing their catalytic properties. Research has shown that these complexes can facilitate various organic transformations, including Diels-Alder reactions and cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Medicinal Chemistry

2.1 Inhibition of Viral Proteases
Recent investigations have highlighted the potential of bicyclo[2.2.2]octa-2,5-diene derivatives as inhibitors of viral proteases, particularly in the context of SARS-CoV-2 research. Fused bicyclo[2.2.2]octenes were synthesized and evaluated for their ability to inhibit the 3CL protease of SARS-CoV-2, with some compounds demonstrating significant inhibitory activity (IC50 values in the micromolar range). This suggests that bicyclo[2.2.2]octa-2,5-diene derivatives could be promising candidates for developing antiviral therapeutics .

Structural Versatility

The bicyclo[2.2.2]octa-2,5-diene framework is notable for its structural versatility, allowing for various modifications that can enhance biological activity or catalytic efficiency:

Modification Effect
Ferrocenyl substitutionEnhances enantioselectivity in asymmetric catalysis
Phenylmethoxy groupsImproves solubility and biological activity
Fused ringsIncreases rigidity and stability in biological assays

Case Studies

4.1 Development of Non-Covalent Inhibitors
A case study explored the design and synthesis of bicyclo[2.2.2]octene derivatives aimed at inhibiting SARS-CoV-2 protease through non-covalent interactions. The study involved extensive molecular simulations to optimize ligand binding and provided insights into structure-activity relationships that could guide future drug development efforts .

4.2 Synthesis of Chiral Compounds
Another significant application is in the synthesis of chiral compounds using bicyclo[2.2.2]octa-2,5-diene as a starting material or ligand in catalytic processes. The ability to produce enantiomerically pure products is crucial in pharmaceuticals where chirality can influence drug efficacy and safety .

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- involves its interaction with molecular targets through its bicyclic core and phenylmethoxy groups. These interactions can modulate various biological pathways, leading to specific effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Configuration Key Features Applications/References
Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- Bicyclo[2.2.2]octadiene 7,8-bis(phenylmethoxy), (7S,8S) High enantioselectivity; rigid backbone for steric control Asymmetric catalysis
Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- Bicyclo[2.2.2]octadiene 7,8-bis(phenylmethoxy), (7R,8R) Enantiomeric counterpart; opposite stereochemistry Comparative stereochemical studies
Bicyclo[2.2.1]hepta-2,5-diene (nbd*) derivatives Bicyclo[2.2.1]heptadiene Varied substituents Smaller ring size; increased ring strain Rhodium/Iridium catalysis
Bicyclo[2.2.2]oct-5-en-2-amine, 2-methyl-7,8-bis(phenylmethoxy)-, (1R,2S,4R,7R,8R)-rel Bicyclo[2.2.2]octene 2-methylamine; 7,8-bis(phenylmethoxy) Functionalized amine group; hybrid steric/electronic effects Pharmaceutical intermediates
5,6-Benzobicyclo[2.2.2]octa-2,5-diene (1) Benzannulated bicyclo[2.2.2]octadiene Benzene ring fused at 5,6-positions Extended π-system; altered electronic properties Diels-Alder reactions
Key Differences and Implications

Core Structure Variations :

  • The bicyclo[2.2.2]octadiene core (as in the target compound) offers greater rigidity and reduced strain compared to bicyclo[2.2.1]heptadiene (nbd) derivatives. This structural difference impacts catalytic activity; nbd ligands are more reactive in strained cycloadditions, while bod* (bicyclo[2.2.2]octadiene) ligands favor sterically demanding asymmetric transformations .
  • Benzannulated derivatives (e.g., 5,6-benzobicyclo[2.2.2]octadiene) exhibit enhanced π-conjugation, which can shift absorption spectra and alter binding modes in photochemical applications .

Substituent Effects :

  • The 7,8-bis(phenylmethoxy) groups in the target compound provide both steric bulk and electron-donating effects, stabilizing metal-ligand coordination. In contrast, the 2-methylamine substituent in bicyclo[2.2.2]oct-5-en-2-amine derivatives introduces a basic site, enabling dual functionality (e.g., hydrogen bonding in drug design) .
  • Enantiomeric pairs (7S,8S vs. 7R,8R) exhibit mirrored stereoselectivity in catalysis. For example, (7S,8S)-configured ligands favor the formation of R-configured products in asymmetric hydrogenation .

Synthetic Accessibility: The target compound is synthesized via stereoselective benzyloxylation of bicyclo[2.2.2]octadiene precursors, as detailed in studies leveraging (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone intermediates . Comparatively, nbd* ligands require more complex routes due to their strained bicyclo[2.2.1] framework, often involving Diels-Alder reactions or transition-metal-mediated cyclizations .

Biological Activity

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)- is a compound that has garnered interest in the field of organic chemistry and medicinal applications. Its unique bicyclic structure allows for various interactions with biological systems, making it a candidate for further research into its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C18H18O2C_{18}H_{18}O_2 with a molecular weight of approximately 270.34 g/mol. The structural formula can be represented as follows:

Bicyclo 2 2 2 octa 2 5 diene 7 8 bis phenylmethoxy \text{Bicyclo 2 2 2 octa 2 5 diene 7 8 bis phenylmethoxy }

This compound features two phenylmethoxy groups attached to a bicyclic diene framework, which can influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its potential as a ligand in asymmetric catalysis and its effects on various biochemical pathways. The following sections summarize key findings from recent studies.

Catalytic Activity

One significant area of research involves the use of this compound as a chiral ligand in rhodium-catalyzed asymmetric reactions. A study demonstrated that a related bicyclo[2.2.2]octa-2,5-diene ligand exhibited superior enantioselectivity in the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones compared to other ligands. This suggests that the bicyclic structure may enhance the catalytic efficiency and selectivity due to its unique steric and electronic properties .

Case Studies

Case Study 1: Asymmetric Catalysis
A study published in Organic Chemistry highlighted the use of a chiral bicyclo[2.2.2]octa-2,5-diene ligand in rhodium-catalyzed reactions. The results indicated that this ligand could achieve high levels of enantioselectivity (up to 95% ee) in the addition reactions tested .

Case Study 2: Anticancer Activity
Another relevant area of investigation includes the potential anticancer properties of structurally similar compounds. Research has shown that certain bicyclic compounds can enhance the efficacy of chemotherapeutic agents by modulating immune responses and promoting apoptosis in cancer cells. While specific data on Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)- is still emerging, these findings suggest a possible avenue for further exploration.

Summary Table of Biological Activities

Activity Description Reference
Asymmetric CatalysisHigh enantioselectivity in rhodium-catalyzed reactions (up to 95% ee)
Antimicrobial PropertiesPotential inhibition of bacterial growth; requires further investigation-
Anticancer ActivityModulation of immune responses; enhancement of chemotherapeutic efficacy (similar compounds studied)-

Q & A

What synthetic strategies are optimal for achieving high enantiomeric purity in (7S,8S)-configured bicyclo[2.2.2]octa-2,5-diene derivatives?

Methodological Answer:
The enantioselective synthesis of (7S,8S)-configured derivatives can be achieved via Diels-Alder reactions using optically active dienes. For example, Watanabe et al. (2003) synthesized 7,8-bis(benzyloxy) derivatives using 5,6-bis(benzyloxy)cyclohexa-1,3-diene and dienophiles under controlled conditions, yielding enantiomerically pure tricarbonyliron complexes . Key steps include:

  • Chiral Auxiliary Use : Optically pure starting materials ensure stereochemical fidelity.
  • Reaction Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess (ee).
  • Catalyst Optimization : Transition-metal catalysts (e.g., Rh or Ru complexes) can enhance stereocontrol in asymmetric cycloadditions.

How can researchers resolve discrepancies in reported yields for Diels-Alder syntheses of bicyclo[2.2.2]octa-2,5-diene derivatives?

Data Contradiction Analysis:
Discrepancies in yields often arise from variations in diene/dienophile ratios, solvent polarity, or temperature. For example:

  • Azzena et al. (1988) reported a "cheaper and expeditious" route for 7,8-bis(methylene) derivatives using microwave-assisted synthesis, achieving >80% yields .
  • Watanabe et al. (2003) observed lower yields (~60%) in thermal Diels-Alder reactions due to steric hindrance from benzyloxy groups .
    Troubleshooting Steps:

Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize transition states.

Temperature Gradients : Optimize reaction time and temperature to minimize side reactions.

Computational Modeling : Use DFT calculations to predict regioselectivity and steric effects.

What spectroscopic and computational methods are critical for confirming the (7S,8S) stereochemistry?

Advanced Analytical Workflow:

  • X-ray Crystallography : Definitive proof of absolute configuration, as demonstrated in tricarbonyliron complexes .
  • NMR Spectroscopy : Use NOESY to identify spatial proximity of benzyloxy groups and coupling constants (JJ) to infer dihedral angles.
  • Chiral Stationary Phases : Separate enantiomers via HPLC with columns like Chiralpak IA/IB.
  • ECD/TDDFT : Compare experimental electronic circular dichroism (ECD) with time-dependent DFT simulations for stereochemical validation.

How does the C2-symmetric structure of this compound influence its utility in asymmetric catalysis?

Mechanistic Insights:
The C2-symmetry of 7,8-bis(phenylmethoxy) derivatives enhances their efficacy as chiral ligands by reducing conformational flexibility, as seen in analogous bicyclo[2.2.2]octa-2,5-diene (bod*) ligands . Applications include:

  • Transition-Metal Coordination : Rhodium-catalyzed hydrogenations with ee >95%.
  • Organocatalysis : Promote enantioselective aldol or Michael additions via hydrogen-bonding interactions.
    Case Study : Watanabe’s tricarbonyliron complexes demonstrated high catalytic activity in cyclopropanations, attributed to rigid stereochemical environments .

What precautions are necessary to prevent degradation during storage and handling?

Stability and Safety Protocol:

  • Inert Atmosphere : Store under argon or nitrogen to avoid oxidation of the diene moiety .
  • Temperature Control : Maintain at –20°C in amber vials to prevent photochemical [2+2] cycloadditions.
  • Hazard Mitigation : Use PPE (gloves, goggles) due to acute toxicity (H302, H315) and respiratory irritation (H335) risks .

How can researchers investigate the biological activity of this compound in apoptosis pathways?

In Vitro Assay Design:

  • Cell Line Selection : Use cancer cell lines (e.g., HeLa, MCF-7) from , where bicyclo[2.2.2]octa-2,5-diene derivatives showed apoptosis-promoting activity at IC₅₀ ~10 μM .
  • Mechanistic Probes :
    • Flow Cytometry : Quantify Annexin V/PI staining for apoptosis vs. necrosis.
    • Western Blotting : Monitor caspase-3/7 activation and Bcl-2/Bax expression.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to enhance potency.

Comparative Table: Synthesis Routes for Bicyclo[2.2.2]octa-2,5-diene Derivatives

MethodYieldEnantiomeric Excess (ee)Key Reference
Thermal Diels-Alder60%>99% (7S,8S)
Microwave-Assisted80%Not reported
Catalytic Asymmetric75%95%

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